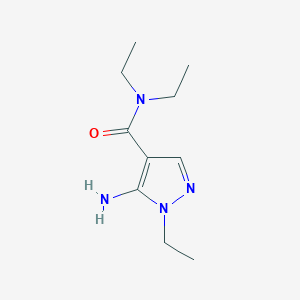![molecular formula C11H13ClN2 B11731945 3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B11731945.png)
3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group attached to a cyclopropylmethyl group, which is further connected to a benzonitrile moiety. The hydrochloride salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride typically involves the reaction of 3-aminobenzonitrile with cyclopropylmethyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.
化学反応の分析
Types of Reactions
3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
3-Aminobenzonitrile: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.
Cyclopropylmethylamine: Lacks the benzonitrile moiety, leading to different biological activities.
Benzonitrile derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride is unique due to the presence of both the cyclopropylmethyl and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
特性
分子式 |
C11H13ClN2 |
|---|---|
分子量 |
208.69 g/mol |
IUPAC名 |
3-[amino(cyclopropyl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9;/h1-3,6,9,11H,4-5,13H2;1H |
InChIキー |
CXDUXOXXFNXOSK-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=CC=CC(=C2)C#N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR](/img/structure/B11731862.png)

![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)
![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)
![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)
![bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731907.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)

![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)
![(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)

